molecular formula C7H8ClNO3 B8315671 5-Methoxynicotinic acid hydrochloride

5-Methoxynicotinic acid hydrochloride

Cat. No. B8315671
M. Wt: 189.59 g/mol
InChI Key: XVTILSSJYXLJNB-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

In a similar fashion, 5-methoxynicotinoyl chloride was prepared from 5-methoxynicotinic acid hydrochloride (112.7 mg, 0.59 mmoles). Treatment of the acid chloride with pyrid-2-ylamidoxime (80.8 mg, 0.59 mmol) and triethylamine (0.3 mL) in dichloromethane (2 mL), followed by heating in dimethylformamide (1 mL) at 120° C. for 2.5 hours afforded 25 mg (17%) of 3-(2-pyridyl)-5-(5-methoxy-pyrid-3-yl)-1,2,4-oxadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pyrid-2-ylamidoxime
Quantity
80.8 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:11]=1)[C:8](Cl)=[O:9].Cl.CO[C:15]1[CH:16]=[N:17][CH:18]=[C:19]([CH:23]=1)C(O)=O.C([N:26]([CH2:29]C)CC)C.C[N:32](C)C=O>ClCCl>[N:17]1[CH:16]=[CH:15][CH:23]=[CH:19][C:18]=1[C:29]1[N:26]=[C:8]([C:7]2[CH:6]=[N:5][CH:4]=[C:3]([O:2][CH3:1])[CH:11]=2)[O:9][N:32]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=NC=C(C(=O)Cl)C1
Name
Quantity
112.7 mg
Type
reactant
Smiles
Cl.COC=1C=NC=C(C(=O)O)C1
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
pyrid-2-ylamidoxime
Quantity
80.8 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=N1)C=1C=NC=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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